molecular formula C12H13N3O B2659479 2-(N-Cyanoanilino)-N-prop-2-enylacetamide CAS No. 1436088-77-5

2-(N-Cyanoanilino)-N-prop-2-enylacetamide

Cat. No.: B2659479
CAS No.: 1436088-77-5
M. Wt: 215.256
InChI Key: XLERPPDYSPHRQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a product thought to be N-cyano-N-phenylformamidine was isolated at low temperatures during the flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles. This product reacted with N-phenylmaleimide to give 2-(N-cyanoanilino)-N-phenyl-succinimide .

Scientific Research Applications

Antimicrobial Agent Synthesis

2-Cyano-N-arylacetamide derivatives have been utilized in the synthesis of various nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. Molecular docking studies, alongside biological testing against strains of Gram bacteria and fungi, have demonstrated the potential of these compounds as antimicrobial agents. This research highlights the role of cyanoacetamide derivatives in developing new antimicrobial solutions (Ewies & Abdelsalaam, 2020).

Fluorescent Probes for Histamine Receptors

In another study, fluorescently labeled histamine H2 receptor antagonists were synthesized using N-cyano-N'-[3-(3-piperidin-1-ylmethylphenoxy)propyl]guanidines and 3-(3-piperidin-1-ylmethylphenoxy)propylamine as starting materials. These probes, labeled with various fluorophores, showed weak activity on the isolated spontaneously beating guinea pig right atrium, with the NBD-labeled substances proving to be potent histamine H2 receptor antagonists. This research contributes to the development of novel tools for studying histamine receptors (Li et al., 2003).

Synthesis of Heterocyclic Compounds for Industrial Applications

A study aimed at synthesizing new bioactive heterocyclic compounds incorporated with fatty chains for diverse industrial applications used cyanoacetamide derivatives. These derivatives were transformed into five and six-membered heterocyclic compounds through reactions with various chemical reagents. The resulting compounds, further modified with propylene oxide, yielded nonionic surface-active agents. These agents, characterized by good solubility and biodegradability, demonstrated pronounced antimicrobial activity and surface activities, making them suitable for manufacturing drugs, pesticides, emulsifiers, cosmetics, and more (El-Sayed & Almalki, 2017).

Future Directions

The future directions for the study of “2-(N-Cyanoanilino)-N-prop-2-enylacetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, and chemical engineering could be explored .

Properties

IUPAC Name

2-(N-cyanoanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-8-14-12(16)9-15(10-13)11-6-4-3-5-7-11/h2-7H,1,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLERPPDYSPHRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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